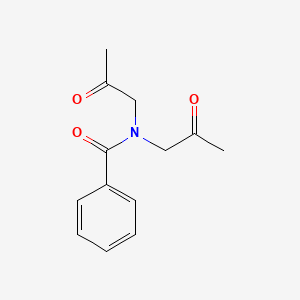
Benzamide, N,N-bis(2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-bis(2-oxopropyl)- is a chemical compound with a complex molecular structure It is known for its unique properties and has been the subject of various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(2-oxopropyl)- typically involves a series of chemical reactions. One common method includes the reaction of benzamide with 2-oxopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-bis(2-oxopropyl)- involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N-bis(2-oxopropyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N-bis(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, N,N-bis(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzamide, N,N-bis(2-oxopropyl)- include:
- Benzamide
- N,N-bis(2-hydroxypropyl)benzamide
- N,N-bis(2-oxopropyl)selanylbenzamide
Uniqueness
Benzamide, N,N-bis(2-oxopropyl)- is unique due to its specific molecular structure and the presence of two 2-oxopropyl groups. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61636-38-2 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
N,N-bis(2-oxopropyl)benzamide |
InChI |
InChI=1S/C13H15NO3/c1-10(15)8-14(9-11(2)16)13(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
LJQSPEKJECVPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN(CC(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


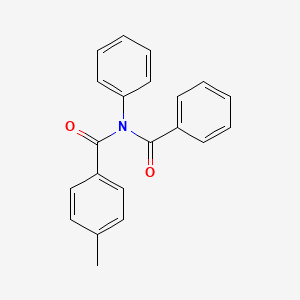
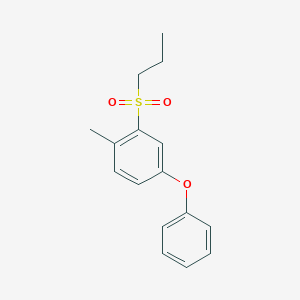
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
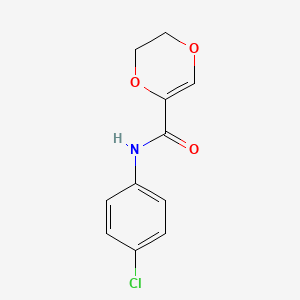

stannane](/img/structure/B14582432.png)
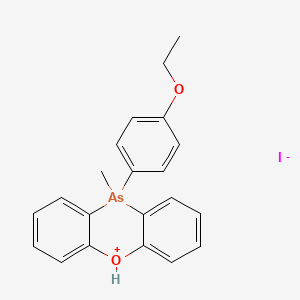
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
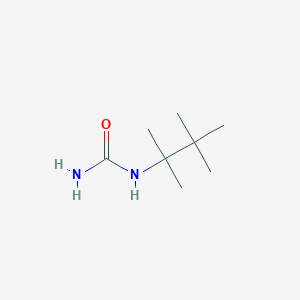
![2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B14582453.png)
![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)
![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)
